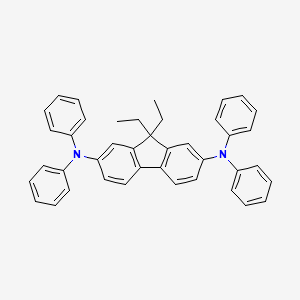
9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N',N'-tetraphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N’,N’-tetraphenyl- is a complex organic compound that belongs to the fluorene family This compound is characterized by its unique structure, which includes a fluorene core substituted with diethyl and tetraphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N’,N’-tetraphenyl- typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, where 2-methylbut-3-yn-2-ol is coupled with an aryl bromide. This is followed by a base-catalyzed cleavage of the resulting functionalized but-3-yn-2-ol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N’,N’-tetraphenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the fluorene core are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted fluorenes.
Applications De Recherche Scientifique
9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N’,N’-tetraphenyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N’,N’-tetraphenyl- involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound’s unique structure allows it to efficiently transport charge and emit light. The diethyl and tetraphenyl groups enhance its stability and performance by preventing aggregation and improving solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Dimethyl-N,N-di(1-naphthyl)-N,N-diphenyl-9H-fluorene-2,7-diamine: This compound has similar structural features but with dimethyl and naphthyl groups instead of diethyl and tetraphenyl groups.
9,9-Diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine: Another similar compound with ethynyl and diphenyl groups.
Uniqueness
The uniqueness of 9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N’,N’-tetraphenyl- lies in its specific substitution pattern, which imparts distinct photophysical properties and enhances its performance in optoelectronic applications. The presence of diethyl and tetraphenyl groups provides better solubility and stability compared to similar compounds.
Propriétés
Numéro CAS |
114482-25-6 |
|---|---|
Formule moléculaire |
C41H36N2 |
Poids moléculaire |
556.7 g/mol |
Nom IUPAC |
9,9-diethyl-2-N,2-N,7-N,7-N-tetraphenylfluorene-2,7-diamine |
InChI |
InChI=1S/C41H36N2/c1-3-41(4-2)39-29-35(42(31-17-9-5-10-18-31)32-19-11-6-12-20-32)25-27-37(39)38-28-26-36(30-40(38)41)43(33-21-13-7-14-22-33)34-23-15-8-16-24-34/h5-30H,3-4H2,1-2H3 |
Clé InChI |
FTRYPUCZKJRTGU-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene](/img/structure/B14307573.png)
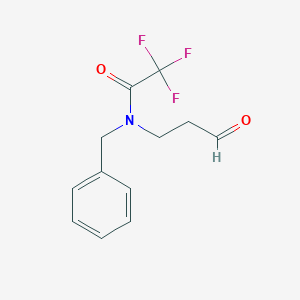
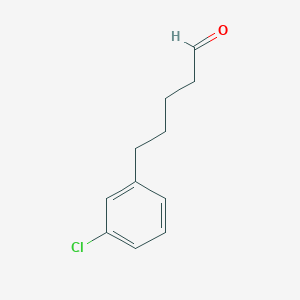
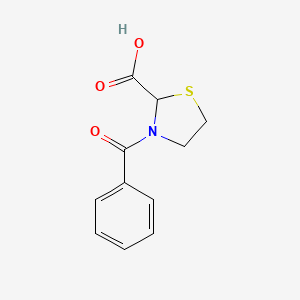
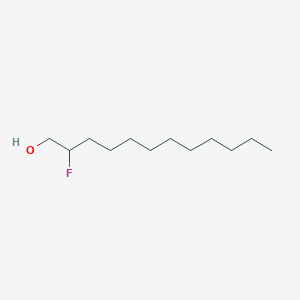
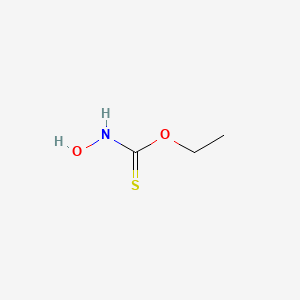
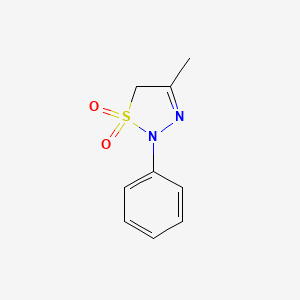


![Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione](/img/structure/B14307635.png)
![2,2'-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14307642.png)
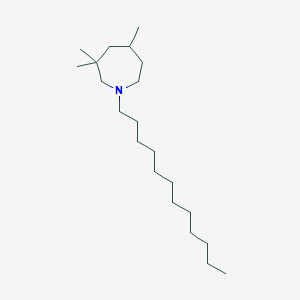
![Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate](/img/structure/B14307648.png)

